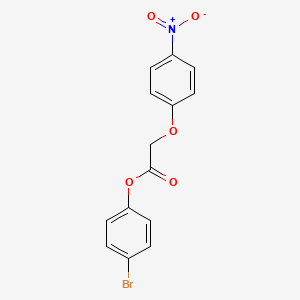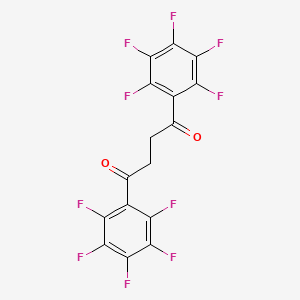
3-(4-Methylpiperazinyl)-3-phenylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazinyl)-3-phenylpropiophenone is a chemical compound that features a piperazine ring substituted with a methyl group and a phenylpropiophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazinyl)-3-phenylpropiophenone typically involves the reaction of 4-methylpiperazine with a suitable phenylpropiophenone derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated phenylpropiophenone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpiperazinyl)-3-phenylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(4-Methylpiperazinyl)-3-phenylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylpiperazinyl)-3-phenylpropiophenone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylpropiophenone moiety may interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperazine derivatives: Compounds like 4-methylpiperazine itself or its other substituted derivatives.
Phenylpropiophenone analogs: Compounds with similar phenylpropiophenone structures but different substituents on the piperazine ring.
Uniqueness
3-(4-Methylpiperazinyl)-3-phenylpropiophenone is unique due to the specific combination of the piperazine ring and the phenylpropiophenone moiety. This combination can result in unique biological activities and chemical properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1794-02-1 |
|---|---|
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-21-12-14-22(15-13-21)19(17-8-4-2-5-9-17)16-20(23)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 |
Clé InChI |
OKRSORWSSRJJNW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)

![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)




![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
